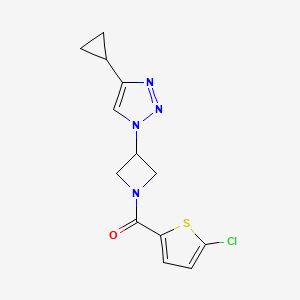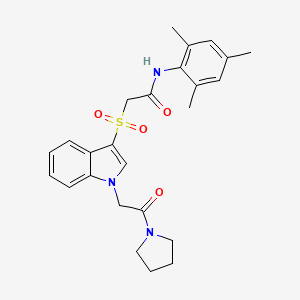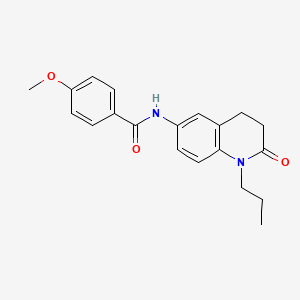
(5-氯噻吩-2-基)(3-(4-环丙基-1H-1,2,3-三唑-1-基)氮杂环丁烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H13ClN4OS and its molecular weight is 308.78. The purity is usually 95%.
BenchChem offers high-quality (5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biology: Due to its structural features, it may exhibit biological activities, making it a candidate for exploration in drug discovery and development processes.
Medicine: Investigations into its pharmacological properties could reveal therapeutic potentials, particularly as antimicrobial, antifungal, or anticancer agents.
Industry: The compound might be used in the manufacture of specialty chemicals, dyes, or as intermediates in the production of more complex industrial chemicals.
5. Mechanism of Action: The mechanism of action of (5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is likely influenced by its ability to interact with specific molecular targets, such as enzymes or receptors, through various interactions including hydrogen bonding, π-π stacking, and hydrophobic effects. The exact molecular pathways and targets involved would depend on the specific application, whether it be in biochemical processes or industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone generally involves multi-step organic synthesis. Commonly, the synthetic route may start with the chlorination of thiophene followed by the functionalization of the thiophene ring to introduce the azetidinone and triazole groups under controlled conditions involving specific reagents and catalysts.
Industrial Production Methods: Industrial production might employ optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be advantageous for scaling up the production while maintaining stringent reaction controls.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, potentially yielding sulfoxides or sulfones under appropriate oxidative conditions.
Reduction: Reduction reactions might target the azetidinone ring, potentially converting it to other functional groups like amines under specific reducing conditions.
Substitution: The chlorothiophene moiety can participate in various substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like m-chloroperoxybenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and time are critical for achieving the desired transformations.
Major Products Formed: Oxidation typically produces sulfoxides or sulfones, reduction can yield amines, and substitution reactions can introduce various functional groups, enhancing the molecule’s utility and diversity.
相似化合物的比较
Similar Compounds: Similar compounds include those with comparable core structures such as other azetidinone derivatives, triazole-containing molecules, and chlorothiophene-based compounds.
Uniqueness: What sets (5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone apart is its unique combination of functional groups that endows it with distinct reactivity and potential for diverse applications.
List of Similar Compounds: Examples include (5-chlorothiophen-2-yl)ethanone, (4-cyclopropyl-1H-1,2,3-triazol-1-yl)methanol, and other azetidinone derivatives with varying substitutions.
This compound opens up myriad opportunities for exploration in both scientific research and industrial applications, making it a valuable addition to the chemical landscape. Let’s keep delving into these areas—it’s where the future of chemistry is headed!
属性
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS/c14-12-4-3-11(20-12)13(19)17-5-9(6-17)18-7-10(15-16-18)8-1-2-8/h3-4,7-9H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWXEPPOYMMVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline](/img/structure/B2549305.png)
![1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2549306.png)
![{bicyclo[4.1.0]heptan-1-yl}methanol](/img/structure/B2549309.png)
![N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2549310.png)




![N-(2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide](/img/structure/B2549319.png)

